N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
“N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide” is a complex organic compound. It likely contains a benzylpiperazine group, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through methods such as reductive amination . In one example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Scientific Research Applications
- Synthesis : N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide (referred to as compound X) was synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
- Activity : Compound X exhibited significant antibacterial and antifungal activity, comparable to standard antimicrobial agents .
- Molecular Modeling : Docking studies with oxidoreductase proteins revealed insights into the binding interactions and inhibitory potency of derivatives .
- Evaluation : These derivatives were evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Coumarin Derivatives : N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide belongs to the coumarin family, which has been extensively studied for its potential therapeutic applications .
- Anticancer, Anti-HIV, and Antioxidant Properties : Coumarins exhibit diverse actions, including anticancer, anti-HIV, and antioxidant effects .
Antimicrobial Activity
Anti-Tubercular Potential
Drug Discovery and Development
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide is the oxidoreductase enzyme . Oxidoreductases are a broad group of enzymes that catalyze the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in the body’s metabolism, aiding in the breakdown and synthesis of important nutrients and molecules.
Mode of Action
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions . These interactions occur between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This binding can inhibit the normal function of the enzyme, leading to the antimicrobial and antifungal activity observed in the compound .
Biochemical Pathways
The downstream effects of this interaction could potentially disrupt the normal metabolic functions of microbial cells, leading to their death and thus the compound’s antimicrobial activity .
Result of Action
The molecular and cellular effects of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide’s action are primarily its antimicrobial and antifungal activities . By inhibiting the function of the oxidoreductase enzyme, the compound disrupts the normal metabolic functions of microbial cells. This disruption can lead to cell death, thereby preventing the growth and proliferation of harmful microbes.
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O/c25-19-6-11-22(23(26)16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARIGROMDNDMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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